molecular formula C12H13N5O2 B5540357 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No. B5540357
M. Wt: 259.26 g/mol
InChI Key: OKSNRORVLMCNRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-triazole derivatives involves multi-step chemical reactions, starting from precursors such as acetonitrile thioalkyl derivatives, which are then subjected to cyclization processes under reflux conditions with acetic acid to afford the desired triazolo-triazole compounds. For instance, the synthesis and antioxidant ability of related derivatives, showcasing the methodological approach to obtaining these compounds, have been elaborated in several studies (Shakir et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolo-triazole derivatives is confirmed through various spectroscopic techniques, including NMR, FT-IR, and sometimes X-ray crystallography. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, which are crucial for understanding its reactivity and properties (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolo-triazole compounds are known for their participation in a variety of chemical reactions, leveraging their reactive sites for modifications and functionalization. This versatility is seen in their ability to undergo reactions such as acylation, alkylation, and cyclization to yield a wide range of derivatives with diverse biological activities. For example, their antioxidant, antimicrobial, and anti-inflammatory activities have been highlighted in research, demonstrating their chemical reactivity and potential utility in medicinal chemistry (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of triazolo-triazole derivatives, such as solubility, melting point, and crystallinity, can be directly influenced by their molecular structure. These properties are essential for predicting the behavior of these compounds under different conditions and for their formulation into usable products. The crystalline structure, in particular, can be elucidated using X-ray diffraction techniques, offering insights into the stability and packing of molecules in the solid state (Nanjunda-Swamy et al., 2005).

Chemical Properties Analysis

The chemical properties of triazolo-triazole derivatives are profoundly influenced by their heterocyclic framework, which imparts a range of reactivities toward nucleophilic and electrophilic agents. Their ability to form hydrogen bonds and participate in π-π stacking interactions contributes to their biological activity and interactions with biological macromolecules. Studies have shown that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects, which can be attributed to their chemical properties and the presence of functional groups that interact with biological targets (Zhao et al., 2012).

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2010) investigated the synthesis of various 1,2,4-triazole derivatives and their antimicrobial activities. Some of these compounds, including derivatives of triazoles, demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2010).

  • Antibacterial and Antifungal Properties : Prasad et al. (2009) synthesized a series of substituted triazolothiadiazoles, displaying promising antimicrobial activities. These derivatives, including triazoles, showed notable efficacy against various microorganisms (Prasad et al., 2009).

Anticancer Activity

  • Anticancer Potential : A recent study by Mallisetty et al. (2022) explored the synthesis of 1,2,4-triazole linked to pyrazole derivatives, assessing their antibacterial and anticancer activity. Some compounds displayed potent cytotoxicity against specific cancer cell lines, indicating the anticancer potential of triazole derivatives (Mallisetty et al., 2022).

Synthesis of Novel Derivatives

  • Development of New Triazole Derivatives : A study by Kaplancikli et al. (2008) focused on synthesizing new triazole and triazolothiadiazine derivatives as potential antimicrobial agents. This research contributes to the development of novel triazole-based compounds (Kaplancikli et al., 2008).

Antioxidant Ability

  • Synthesis and Antioxidant Evaluation : Shakir et al. (2017) synthesized new derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin with antioxidant properties. This highlights the potential of triazole derivatives in antioxidant applications (Shakir et al., 2017).

Applications in Molecular Modeling and Drug Development

  • Molecular Modeling Study : El-Reedy and Soliman (2020) conducted a study involving novel triazole derivatives, evaluating their anti-inflammatory, antibacterial, and antifungal agents. This research illustrates the role of triazole derivatives in drug development and molecular modeling (El-Reedy & Soliman, 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is not fully understood, but it is believed that these compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions for the research on 1,2,4-triazole derivatives could involve the design and synthesis of new derivatives with improved properties. The fused-triazole backbone 1 H - [1,2,4]triazolo [4,3- b ] [1,2,4]triazole with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-14-15-12-13-11(16-17(7)12)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNRORVLMCNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

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